molecular formula C22H19ClN4OS B15026109 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B15026109
M. Wt: 422.9 g/mol
InChI Key: ODJHDDVASWHJHW-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a pyrazole and thiazole moiety, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiazole intermediates, followed by their coupling with the benzamide core. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing costs and improving efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamide derivatives.

Scientific Research Applications

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole moiety.

    4-phenyl-1,3-thiazole: Shares the thiazole moiety.

    N-benzylbenzamide: Shares the benzamide core.

Uniqueness

What sets 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide apart is its combination of these moieties into a single molecule, resulting in unique chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C22H19ClN4OS

Molecular Weight

422.9 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C22H19ClN4OS/c1-14-20(23)15(2)27(26-14)12-16-7-6-10-18(11-16)21(28)25-22-24-19(13-29-22)17-8-4-3-5-9-17/h3-11,13H,12H2,1-2H3,(H,24,25,28)

InChI Key

ODJHDDVASWHJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C)Cl

Origin of Product

United States

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